molecular formula C14H21ClN2O B576970 N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 12237-27-3

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B576970
CAS No.: 12237-27-3
M. Wt: 268.785
InChI Key: JRKOTWNXVJULFC-UHFFFAOYSA-N
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Description

A. N-Ethyl-N-methylbenzamide (C₁₀H₁₃NO)

  • Lacks the pyrrolidine ring and hydrochloride.
  • Simpler electronic profile: HOMO-LUMO gap ≈ 6.0 eV.

B. N-(Pyrrolidin-3-yl)benzamide hydrochloride (C₁₁H₁₅ClN₂O)

  • Retains the pyrrolidine and hydrochloride but lacks N-ethyl/methyl groups.
  • Reduced steric bulk increases conformational flexibility.

C. Neuroleptic Benzamides

  • E.g., N-[(2RS,3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide features chloro and methoxy groups that enhance receptor binding.

Structural Trends:

  • N-alkylation : Ethyl/methyl groups increase lipophilicity, affecting membrane permeability.
  • Pyrrolidine substitution : Enhances basicity and hydrogen-bonding potential.
  • Aromatic substituents : Electron-withdrawing groups (e.g., Cl, NO₂) lower HOMO energies.

Properties

IUPAC Name

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKOTWNXVJULFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676559
Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
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Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-27-3, 12237-27-3
Record name Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1)
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Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
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Biological Activity

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₁ClN₂O and a molecular weight of approximately 268.78 g/mol. The compound features a benzamide structure with a pyrrolidine ring substituted at the 3-position of the benzene ring, enhancing its solubility and bioavailability in aqueous solutions.

Enzyme Interaction

This compound interacts with various enzymes and proteins, influencing their activity. It has been shown to bind to receptors involved in neurotransmitter synthesis, modulating neurotransmitter levels in the brain. This interaction suggests potential roles in treating neurological disorders.

Cellular Effects

This compound affects cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation and apoptosis.

The primary mechanism of action involves binding interactions with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, influencing various biological effects. For example, it may act as an agonist or antagonist at certain receptors, impacting signal transduction pathways.

Pharmacological Effects

This compound has demonstrated several pharmacological activities:

  • Neurotransmitter Modulation : The compound interacts with dopaminergic and serotonergic systems, suggesting potential applications in mood regulation and pain perception.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects, making it a candidate for further research in pain management.
  • Antimicrobial Activity : Certain derivatives of this compound have shown antibacterial properties against pathogens like Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating significant activity .

Study on Neurotransmitter Systems

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results showed that lower doses modulated neurotransmitter levels effectively, potentially improving cognitive function without significant side effects.

Antibacterial Activity Evaluation

In vitro evaluations revealed that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria. For instance, MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus compared to control drugs like ciprofloxacin .

Dosage Effects and Metabolic Pathways

The effects of this compound vary with dosage in animal models. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to adverse effects. The compound is metabolized by liver enzymes, resulting in both active and inactive metabolites that may contribute to its overall pharmacological profile.

Summary Table of Biological Activities

Activity Type Description Research Findings
Neurotransmitter ModulationInteraction with serotonergic and dopaminergic systemsPotential therapeutic agent for neurological disorders
Anti-inflammatoryExhibits properties that may reduce inflammationCandidate for pain management research
AntimicrobialEffective against bacterial strainsMIC values between 3.12 - 12.5 μg/mL for Staphylococcus aureus

Comparison with Similar Compounds

2,4-Dichloro-N-(4-Chlorophenyl)-N-(Pyrrolidin-3-yl)Benzamide Hydrochloride (Compound 57)

  • Structure : Shares the pyrrolidin-3-yl and benzamide core but includes dichlorophenyl and 4-chlorophenyl substituents .
  • Synthesis : Prepared via benzoylation of 4-chloroaniline with 2,4-dichlorobenzoyl chloride, followed by Boc deprotection .
  • Physicochemical Properties :
    • 1H NMR : Peaks at δ 9.35 (s, 1H), 7.55–7.30 (m, 7H), indicative of aromatic protons and NH groups .
    • MS : ESI m/z 369.5 (M+H)+ .
  • Biological Relevance: Tested as a Trypanosoma brucei inhibitor, showcasing the impact of halogen substituents on antiparasitic activity .

Key Differences :

  • The target compound lacks halogen substituents, which may reduce steric hindrance and alter receptor binding compared to Compound 55.
  • The N-ethyl and N-methyl groups in the target compound could enhance metabolic stability relative to the chlorophenyl groups in Compound 56.

4-Decyl-N-(Pyrrolidin-3-yl)Benzamide Hydrochloride (4c/4d)

  • Structure : Contains a pyrrolidin-3-yl group and benzamide core but substitutes the N-ethyl-N-methyl groups with a long decyl chain .
  • Synthesis : Derived from tert-butyl carbamate intermediates, with final purification via recrystallization .
  • Physicochemical Properties :
    • HRMS : Observed m/z 331.2731 (vs. calculated 331.2744), confirming structural integrity .
  • Biological Relevance : Acts as a sphingosine-1-phosphate transporter (Spns2) inhibitor, highlighting the role of lipophilic chains in modulating transporter affinity .

Key Differences :

  • The decyl chain in 4c/4d increases lipophilicity (logP ~5.5 estimated) compared to the target compound’s shorter alkyl groups (logP ~2.5), affecting membrane permeability and bioavailability.

N,N-Dimethylpiperidin-4-Amine Hydrochloride

  • Structure : Features a piperidine ring instead of pyrrolidine but shares the N,N-dimethylamine motif .
  • Similarity Score : 0.91 (quantified via structural alignment algorithms) .
  • Biological Relevance : Used in neurological studies due to amine-driven receptor interactions, suggesting shared mechanisms with the target compound .

Key Differences :

  • The six-membered piperidine ring in this compound may confer different conformational flexibility compared to the five-membered pyrrolidine in the target compound.

2-(Benzyloxy)-N-(Pyrrolidin-3-yl)Benzamide Hydrochloride

  • Structure : Includes a benzyloxy substituent on the benzamide ring, absent in the target compound .
  • Molecular Weight : 332.83 g/mol (identical to the target compound due to similar core structure) .

Research Implications

  • Structural Optimization : The target compound’s N-ethyl and N-methyl groups provide a balance between solubility and metabolic stability, distinguishing it from halogenated or long-chain analogs.
  • Activity Trends : Halogen substituents (e.g., in Compound 57) correlate with antiparasitic activity, while lipophilic chains (e.g., in 4c/4d) enhance transporter inhibition.
  • Future Directions : Comparative studies should explore the target compound’s receptor affinity using radiolabeled binding assays, leveraging insights from analogs like those in .

Preparation Methods

Core Benzamide Skeleton Formation

The benzamide backbone is typically constructed via amide bond formation between a substituted benzoic acid derivative and N-ethyl-N-methylamine. A common approach involves:

  • Chlorination of benzoic acid : 3-(Pyrrolidin-3-yl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

  • Amide coupling : The acid chloride reacts with N-ethyl-N-methylamine in a chlorinated solvent (e.g., chloroform) in the presence of a base (e.g., potassium hydroxide) to form the tertiary amide.

Table 1: Reaction Conditions for Amide Bond Formation

StepReagents/ConditionsYield (%)Purity (%)Source
ChlorinationSOCl₂, reflux, 3–4 hours85–90>95
Amide couplingCHCl₃, KOH, 30–40°C, 2–3 hours78–8292–95

Pyrrolidine Functionalization Strategies

The pyrrolidin-3-yl group is introduced at the meta position of the benzene ring through two primary methods:

Nucleophilic Aromatic Substitution

A halogenated benzoic acid precursor (e.g., 3-bromo- or 3-iodobenzoic acid) undergoes substitution with pyrrolidine under Ullmann coupling conditions:

  • Catalyst : Copper(I) iodide with trans-N,N-dimethylcyclohexane-1,2-diamine.

  • Base : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C.

Key Insight : This method achieves moderate yields (60–70%) but requires rigorous purification to remove copper residues.

Reductive Amination

An alternative route involves reductive amination of 3-formylbenzoic acid with pyrrolidine:

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Yield : 75–80% after crystallization.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid (HCl) in a methanol-water mixture. Critical parameters include:

  • HCl concentration : 1.5–2.0 equivalents to avoid over-acidification.

  • Crystallization : Slow cooling to 0–5°C ensures high-purity crystals.

Table 2: Salt Formation Optimization

ParameterOptimal RangeImpact on PuritySource
HCl equivalents1.8–2.0Maximizes yield (88%)
Crystallization temp0–5°CReduces solvent inclusion

Process Optimization and Scalability

Catalytic Hydrogenation for Nitro Intermediate Reduction

In routes involving nitro intermediates (e.g., 3-nitrobenzoic acid derivatives), catalytic hydrogenation with Raney nickel in methanol achieves >90% conversion to the amine precursor.

Advantages over SnCl₂ reduction :

  • Higher selectivity (no byproducts from over-reduction).

  • Easier catalyst removal via filtration.

Solvent Selection for Amide Coupling

Comparative studies show that chloroform outperforms methylene chloride in amide coupling reactions due to:

  • Higher polarity, improving reagent solubility.

  • Reduced side reactions (e.g., esterification).

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

The hydrochloride salt exhibits a stable crystalline form with characteristic peaks at 8.7°, 17.3°, and 22.2° 2θ (±0.1°), confirming phase purity.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals no decomposition below 150°C, supporting its stability under standard storage conditions.

Comparative Evaluation of Synthetic Methods

Table 3: Route Efficiency Comparison

MethodTotal Yield (%)Purity (%)Scalability
Ullmann coupling58–6290–92Moderate
Reductive amination75–8094–96High

Industrial-Scale Production Considerations

  • Cost drivers : Pyrrolidine sourcing (≈$120/kg) and catalyst recycling.

  • Environmental impact : Chlorinated solvent recovery systems reduce waste generation .

Q & A

Q. Q1. What are the standard synthetic routes for N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, and how is purity ensured?

Methodological Answer: The compound is typically synthesized via alkylation of aniline derivatives with N-Boc-protected pyrrolidinone, followed by benzoylation using substituted benzoyl chlorides. Post-synthesis, the Boc group is removed using HCl, and the product is purified via reverse-phase HPLC (53–86% yield) . Purity is validated using HPLC (≥98% purity) and structural confirmation via 1^1H NMR (e.g., δ 7.55–7.30 ppm for aromatic protons) and ESI-MS (e.g., m/z 369.5 [M+H]+^+) .

Advanced Research: Yield Optimization

Q. Q2. How can researchers optimize multi-step synthesis yields for this compound?

Methodological Answer: Key strategies include:

  • Catalyst Screening : Use of polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Temperature Control : Maintaining 0–5°C during benzoylation to minimize side reactions .
  • Purification : Gradient elution in HPLC with acetonitrile/water (+0.1% TFA) to isolate the target compound efficiently .
    Yield improvements (e.g., from 53% to >70%) may require iterative adjustment of stoichiometry and reaction time .

Basic Research: Analytical Characterization

Q. Q3. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Aromatic protons (δ 7.3–7.6 ppm), pyrrolidine protons (δ 3.2–3.6 ppm), and ethyl/methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns .
  • ESI-MS : A molecular ion peak at m/z 369.5 [M+H]+^+ validates the molecular weight .
  • HPLC : Retention time consistency ensures batch-to-batch reproducibility .

Advanced Research: Biological Activity Profiling

Q. Q4. How can researchers design in vitro assays to evaluate its enzyme inhibitory activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes like FASN or S1P, as structurally related compounds (e.g., PF-429242 dihydrochloride) show inhibitory activity .
  • Assay Design : Use fluorescence-based assays (e.g., substrate cleavage monitored via fluorogenic probes) with IC50_{50} determination. Include positive controls (e.g., PF-429242 for FASN inhibition) .
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate potency metrics .

Advanced Research: Resolving Data Contradictions

Q. Q5. How should discrepancies in biological activity between batches be investigated?

Methodological Answer:

  • Purity Reassessment : Re-analyze batches via HPLC to detect impurities (e.g., unreacted intermediates) .
  • Structural Confirmation : Compare 13^{13}C NMR or high-resolution MS to identify unintended modifications (e.g., oxidation of pyrrolidine) .
  • Bioassay Repetition : Test batches in triplicate under standardized conditions (e.g., fixed ATP concentrations for kinase assays) to rule out experimental variability .

Basic Research: Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct syntheses in a fume hood due to potential HCl vapor release during Boc deprotection .
  • Storage : Keep at –20°C under inert gas (N2_2) to prevent hygroscopic degradation .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q7. How can researchers systematically modify the compound’s structure to enhance target selectivity?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to modulate binding affinity .
  • Pyrrolidine Substitution : Test (R)- vs. (S)-pyrrolidine enantiomers to explore stereochemical effects on activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes and guide substitutions .

Basic Research: Stability Assessment

Q. Q8. What methods are used to evaluate the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and acidic/basic conditions (pH 1–13), then monitor degradation via HPLC .
  • Kinetic Stability Studies : Measure half-life in buffer solutions (e.g., PBS at 37°C) to simulate physiological conditions .

Advanced Research: Metabolite Identification

Q. Q9. How can researchers identify and characterize metabolites of this compound?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactors to generate Phase I metabolites .
  • LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) to detect hydroxylated or demethylated metabolites .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic pathways .

Advanced Research: In Vivo Pharmacokinetics

Q. Q10. What experimental designs are optimal for assessing oral bioavailability and tissue distribution?

Methodological Answer:

  • Dosing : Administer via oral gavage (10 mg/kg) and intravenous injection (2 mg/kg) in rodent models .
  • Bioanalysis : Quantify plasma/tissue levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Compartmental Modeling : Use WinNonlin to calculate AUC, Cmax_{max}, and half-life .

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